molecular formula C13H18Cl2N2O2 B1664324 N-[5-(4-aminophenoxy)pentyl]-2,2-dichloroacetamide CAS No. 101264-04-4

N-[5-(4-aminophenoxy)pentyl]-2,2-dichloroacetamide

Cat. No.: B1664324
CAS No.: 101264-04-4
M. Wt: 305.2 g/mol
InChI Key: CMXVDRAADGZQKF-UHFFFAOYSA-N
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Description

N-[5-(4-aminophenoxy)pentyl]-2,2-dichloroacetamide: is a bioactive chemical compound known for its potential applications in various scientific fields. This compound is characterized by its unique molecular structure, which includes an acetamide group, a pentyl chain, and a dichloro-substituted phenoxy group.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N-[5-(4-aminophenoxy)pentyl]-2,2-dichloroacetamide typically involves the following steps:

    Formation of the p-aminophenoxy group: This can be achieved by reacting p-aminophenol with an appropriate halogenated compound under basic conditions.

    Attachment of the pentyl chain: The p-aminophenoxy group is then reacted with a pentyl halide to form the N-(5-(p-aminophenoxy)pentyl) intermediate.

    Introduction of the acetamide group: The intermediate is then reacted with acetic anhydride to form the final acetamide compound.

    Chlorination: The final step involves the chlorination of the phenoxy group to introduce the dichloro substituents.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: The compound can undergo oxidation reactions, particularly at the amine and phenoxy groups.

    Reduction: Reduction reactions can occur at the acetamide group, converting it to an amine.

    Substitution: The dichloro groups on the phenoxy ring can undergo nucleophilic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

    Substitution: Nucleophiles such as amines or thiols can be used under basic conditions to replace the chlorine atoms.

Major Products:

    Oxidation: Products may include nitroso or nitro derivatives.

    Reduction: The primary amine derivative is a common product.

    Substitution: Substituted phenoxy derivatives with various functional groups.

Scientific Research Applications

Chemistry:

  • Used as a precursor in the synthesis of more complex organic molecules.
  • Acts as a reagent in various organic reactions.

Biology:

  • Studied for its potential biological activity, including antimicrobial and anticancer properties.

Medicine:

  • Investigated for its potential therapeutic applications, particularly in drug development.

Industry:

  • Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of N-[5-(4-aminophenoxy)pentyl]-2,2-dichloroacetamide involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity. The dichloro-substituted phenoxy group may enhance its binding affinity and specificity, leading to potent biological effects.

Comparison with Similar Compounds

  • ACETAMIDE, N-(5-(p-AMINOPHENOXY)PENTYL)-2-PHENOXY-
  • ACETAMIDE, N-(5-(p-AMINOPHENOXY)PENTYL)-2-PHENYL-

Comparison:

  • N-[5-(4-aminophenoxy)pentyl]-2,2-dichloroacetamide is unique due to the presence of two chlorine atoms on the phenoxy group, which can significantly influence its chemical reactivity and biological activity.
  • The dichloro substitution may enhance its stability and binding affinity compared to its non-chlorinated counterparts.

Properties

CAS No.

101264-04-4

Molecular Formula

C13H18Cl2N2O2

Molecular Weight

305.2 g/mol

IUPAC Name

N-[5-(4-aminophenoxy)pentyl]-2,2-dichloroacetamide

InChI

InChI=1S/C13H18Cl2N2O2/c14-12(15)13(18)17-8-2-1-3-9-19-11-6-4-10(16)5-7-11/h4-7,12H,1-3,8-9,16H2,(H,17,18)

InChI Key

CMXVDRAADGZQKF-UHFFFAOYSA-N

SMILES

C1=CC(=CC=C1N)OCCCCCNC(=O)C(Cl)Cl

Canonical SMILES

C1=CC(=CC=C1N)OCCCCCNC(=O)C(Cl)Cl

Appearance

Solid powder

101264-04-4

Purity

>98% (or refer to the Certificate of Analysis)

shelf_life

>3 years if stored properly

solubility

Soluble in DMSO

storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Synonyms

Acetamide, N-(5-(p-aminophenoxy)pentyl)-2,2-dichloro-

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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N-[5-(4-aminophenoxy)pentyl]-2,2-dichloroacetamide
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N-[5-(4-aminophenoxy)pentyl]-2,2-dichloroacetamide

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